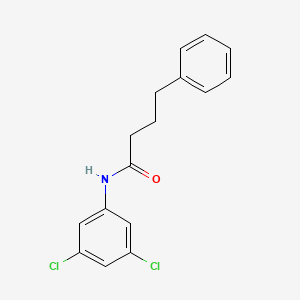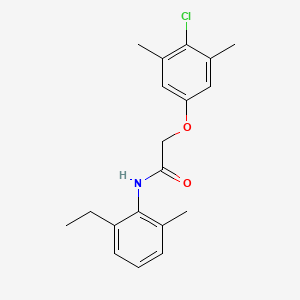![molecular formula C21H24N2O B5852765 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the production of dyes, plastics, and other industrial materials. The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol involves several steps, and the resulting compound has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with several key proteins and enzymes in the body, including serotonin receptors and the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been found to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its well-understood synthesis method. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol. One area of research is the development of new drugs based on this compound for the treatment of cancer, viral infections, and neurological disorders. Another area of research is the optimization of the synthesis method for this compound to improve the yield and reduce the environmental impact of the process. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol involves the reaction of anthracene with piperazine in the presence of a suitable solvent and a catalyst. The resulting product is then subjected to further chemical reactions to produce the final compound. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the process and improve the yield.
Scientific Research Applications
The potential therapeutic applications of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In addition, this compound has been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-14-13-22-9-11-23(12-10-22)16-21-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)21/h1-8,15,24H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGPTKOTPMZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)


![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

